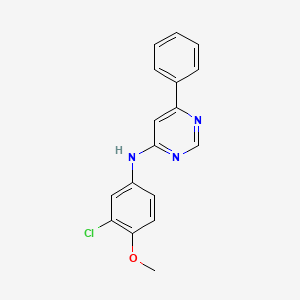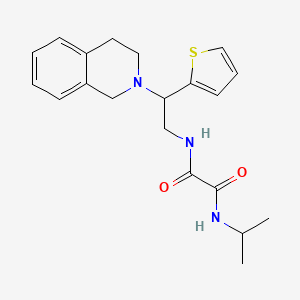![molecular formula C27H25N3O2S B2532038 N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-2-フェニルキノリン-4-カルボキサミド CAS No. 921067-95-0](/img/structure/B2532038.png)
N-(3-(メチルカルバモイル)-5,6,7,8-テトラヒドロ-4H-シクロヘプタ[b]チオフェン-2-イル)-2-フェニルキノリン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 抗菌活性: チオフェン誘導体は、抗菌活性を示すことが実証されています . これらは、細菌感染症や真菌感染症に対する潜在的な薬剤として役立つ可能性があります。
- 鎮痛および抗炎症効果: 一部のチオフェン誘導体は、鎮痛および抗炎症作用を示します . これらの化合物は、疼痛管理および炎症の制御のために探索される可能性があります。
- 降圧効果の可能性: 研究によると、特定のチオフェンベースの分子は、降圧効果を持つことが示唆されています . これらの作用機序を調査することで、新規降圧薬の開発につながる可能性があります。
- 抗腫瘍活性: チオフェンは、抗腫瘍特性について研究されてきました . この化合物の癌治療における可能性をさらに探求する必要があります。
- 発光ダイオード(LED): チオフェンは、発光ダイオード(LED)の製造など、材料科学において用途を見出しています . これらの独自の電子特性により、光電子デバイスに適しています。
- チオフェンは、金属腐食の抑制剤として作用する可能性があります . これらの金属表面との相互作用を理解することは、腐食防止戦略に貢献する可能性があります。
- 最近の研究では、N-(チオフェン-2-イル)ニコチンアミド誘導体の殺菌活性を調査しました . これらの化合物は、キュウリうどんこ病など、さまざまな真菌病原体に対して有望な効果を示しました。
- チオフェンベースのアナログは、その多様な生物学的効果のために注目されています . 研究者は、薬物開発における可能性をさらに探求しています。
医薬品化学
材料科学
腐食防止
殺菌活性
生物学的効果
要約すると、この化合物の用途は、医薬品化学、材料科学、腐食防止、殺菌活性を網羅しています。 治療の可能性を完全に解き放ち、新しい用途を探求するには、さらなる研究が必要です。
作用機序
Target of Action
Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene derivatives have been reported to inhibit kinases , which are key enzymes in many biochemical pathways.
Pharmacokinetics
Thiophene derivatives are known to be soluble in most organic solvents like alcohol and ether but insoluble in water , which could impact their bioavailability.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that they can induce various molecular and cellular changes.
特性
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c1-28-26(32)24-19-13-6-3-7-15-23(19)33-27(24)30-25(31)20-16-22(17-10-4-2-5-11-17)29-21-14-9-8-12-18(20)21/h2,4-5,8-12,14,16H,3,6-7,13,15H2,1H3,(H,28,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSAIOOFAPTPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2531956.png)
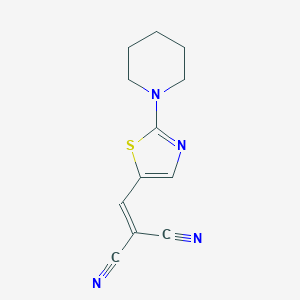
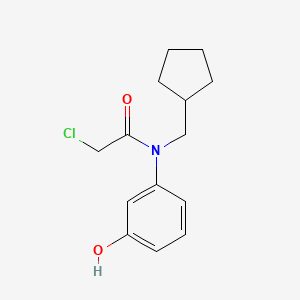

![N-cyclopropyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2531961.png)
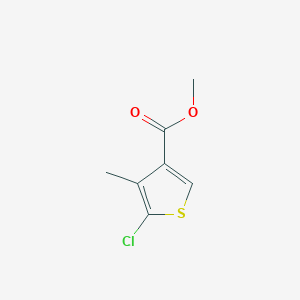
![2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2531965.png)
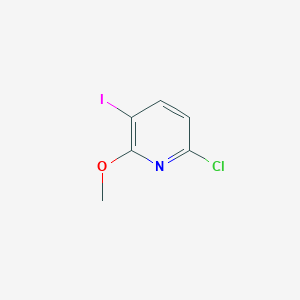

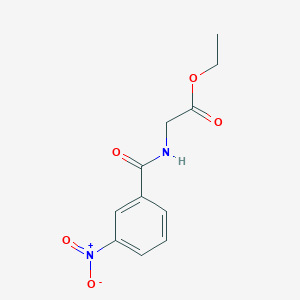
![N-(3-Chloro-4-fluorophenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2531974.png)
